![molecular formula C13H10Cl2F3N3S B2819783 4-[(3,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine CAS No. 339011-11-9](/img/structure/B2819783.png)
4-[(3,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name can often provide information about its structure.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It would include looking at what types of reactions the compound undergoes, and under what conditions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Crystal Structure and Cytotoxic Activity
Research on novel 4-thiopyrimidine derivatives, including those with various substituents at the pyrimidine ring, has shown that these compounds can be synthesized and characterized using various spectroscopic methods. Crystal structures of these compounds have been studied, revealing different hydrogen-bond interactions and chain formations in their crystalline states. Some of these compounds exhibit cytotoxic activity against various cancer cell lines, suggesting potential applications in the development of anticancer agents (Stolarczyk et al., 2018).
Nonlinear Optical Properties
Another study focused on the synthesis and characterization of a nonlinear optical organic crystal related to the pyrimidine family. The study explored its structure, vibrational wavenumbers, and nonlinear optical response, indicating potential applications in optical materials and devices (Dhandapani et al., 2017).
Polyimides with Trifluoromethyl Groups
Research on polyimides containing trifluoromethyl groups has demonstrated the synthesis of unsymmetrical and symmetrical diamine monomers leading to polyimides with good solubility and high thermal stability. Such materials could be used in high-performance polymers for various industrial applications (Kim et al., 2013).
Insecticidal Applications
The sulfoximines, including sulfoxaflor, represent a new class of insecticides with efficacy against sap-feeding insects, including those resistant to other classes of insecticides. The mode of action involves agonism at insect nicotinic acetylcholine receptors, suggesting potential agricultural applications (Sparks et al., 2013).
High Refractive Index Polyimides
Studies on transparent aromatic polyimides derived from thiophenyl-substituted benzidines have shown the potential for creating materials with high refractive indices and small birefringences, suitable for optoelectronic applications (Tapaswi et al., 2015).
Safety And Hazards
This would involve looking at the compound’s toxicity, its potential for causing an allergic reaction, and its environmental impact.
Direcciones Futuras
This would involve a discussion of what further research needs to be done. It could include suggestions for improving the compound’s synthesis, for finding new uses for the compound, or for improving our understanding of its mechanism of action.
Please note that this is a general guide, and the specifics could vary depending on the nature of the compound and the context in which it is being studied. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry textbook or a professional chemist.
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)sulfanyl-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3S/c1-2-19-12-20-10(13(16,17)18)6-11(21-12)22-7-3-4-8(14)9(15)5-7/h3-6H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBZVHYCQSPHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)SC2=CC(=C(C=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

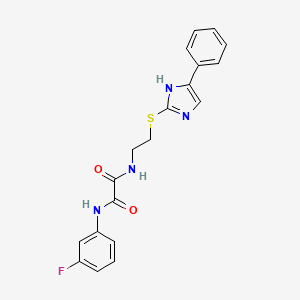
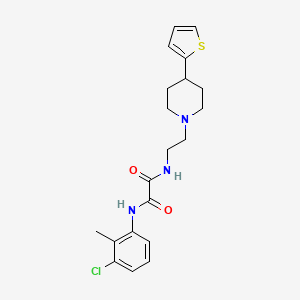
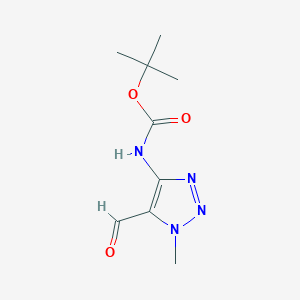
![Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2819707.png)
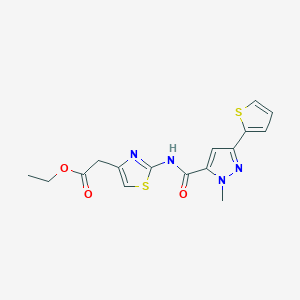
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2819710.png)
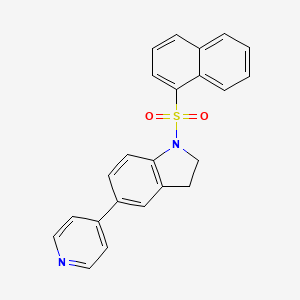
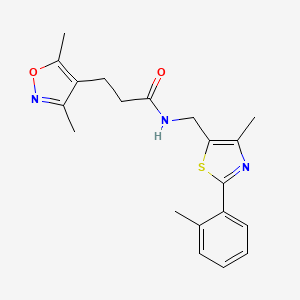


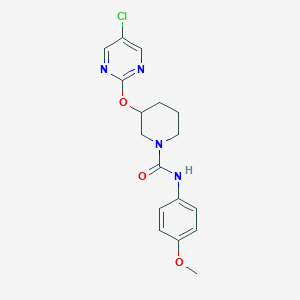
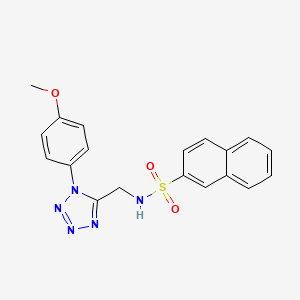
![4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2819722.png)
![5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2819723.png)